

# Application Notes and Protocols: Dispersion of Pigment Yellow 155

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## Compound of Interest

Compound Name: *Pigment Yellow 155*

Cat. No.: *B3429796*

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## Introduction

**Pigment Yellow 155** (C.I. No. 200310) is a high-performance disazo organic pigment known for its brilliant greenish-yellow shade, excellent lightfastness, and high thermal stability.[1] It is widely used in the coloring of plastics, printing inks (water-based, solvent-based, and offset), and coatings.[2][3] Proper dispersion of **Pigment Yellow 155** (PY155) is critical to unlocking its full coloristic potential and ensuring the stability and performance of the final product. Inadequate dispersion can lead to issues such as color shift, loss of tinting strength, poor gloss, and increased viscosity.[4]

These application notes provide detailed protocols for the dispersion of **Pigment Yellow 155** in various media, including water-based inks, solvent-based coatings, and plastic masterbatches. The protocols are intended for researchers, scientists, and formulation chemists.

## General Properties of Pigment Yellow 155

**Pigment Yellow 155** exhibits a range of desirable properties that make it suitable for demanding applications. These properties are summarized in Table 1. Users should note that exact values can vary between different commercial grades.[5]

Table 1: Typical Physical and Chemical Properties of **Pigment Yellow 155**

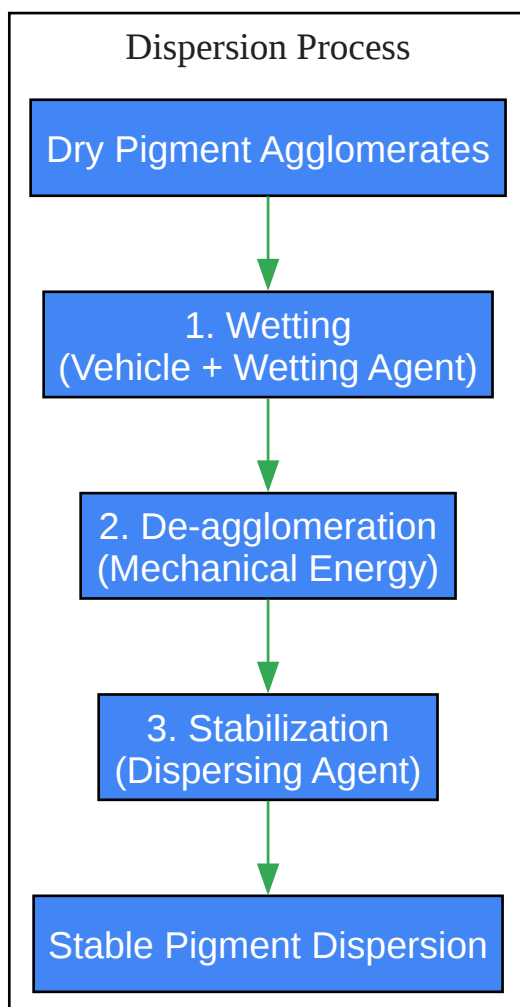
Property	Value	Source(s)
C.I. Name	Pigment Yellow 155	[6]
C.I. Number	200310	[6]
CAS Number	68516-73-4	
Chemical Class	Disazo	[6]
Density	1.2 - 1.5 g/cm <sup>3</sup>	[1][7]
Specific Surface Area	~50 m <sup>2</sup> /g	[1][2]
Oil Absorption	40 - 80 g/100g	[1]
Average Particle Size	80 - 180 nm	
Heat Resistance (HDPE)	260 - 280 °C	[1][2]
Light Fastness (Full Shade)	7 - 8 (Scale 1-8)	[1][6]
Weather Resistance	5 (Scale 1-5)	[1]
Acid Resistance	5 (Scale 1-5)	
Alkali Resistance	5 (Scale 1-5)	

## Principles of Pigment Dispersion

The process of dispersing a dry pigment powder into a liquid medium involves three key stages: wetting, de-agglomeration (grinding), and stabilization.

- **Wetting:** The air and moisture on the surface of the pigment particles are displaced by the liquid vehicle. Surfactants or wetting agents are often used to reduce the surface tension between the pigment and the vehicle.
- **De-agglomeration:** Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles. This is typically achieved using high-speed dispersers, bead mills, or three-roll mills.[8]

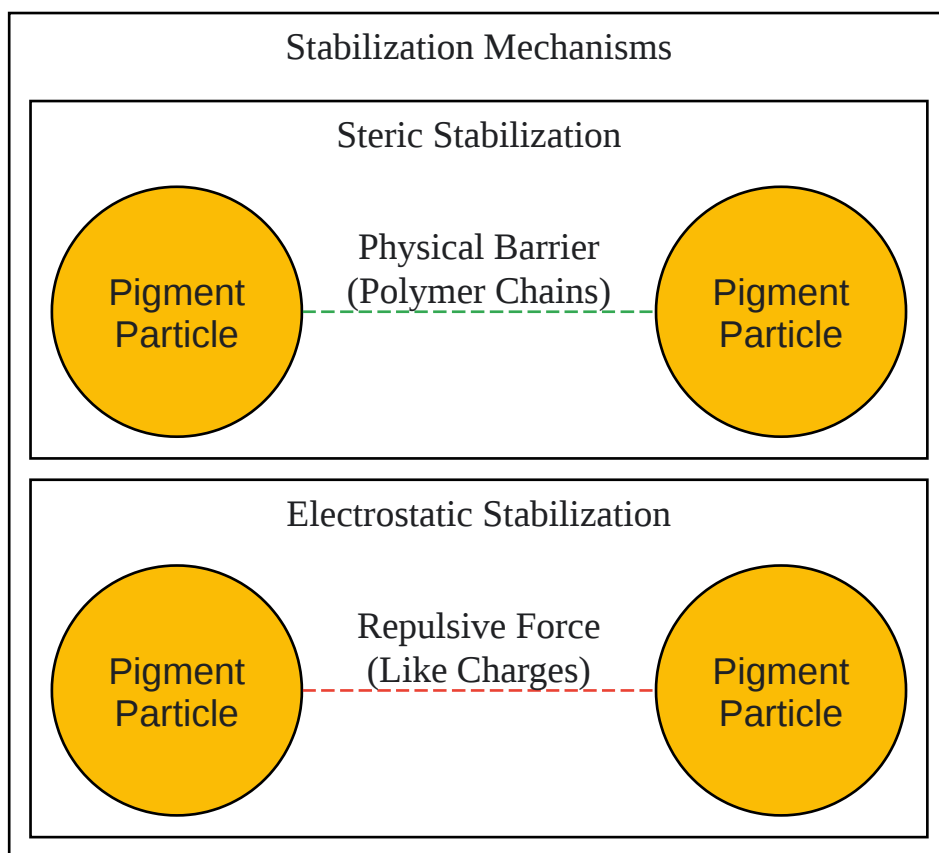
- **Stabilization:** Once dispersed, the primary particles must be prevented from re-agglomerating (flocculating). This is achieved by using dispersing agents that provide either electrostatic or steric stabilization.



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Figure 1: General workflow for pigment dispersion.

Stabilization is crucial for maintaining the properties of the dispersion over time.



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Figure 2: Mechanisms of dispersion stabilization.

## Application Protocols

### Dispersion in Water-Based Flexographic Ink

Water-based inks require careful selection of dispersants and pH modifiers to ensure stability. The following protocol is a starting point for developing a water-based flexographic ink.

Table 2: Example Formulation for Water-Based PY155 Ink Concentrate

Component	Function	Weight %
Pigment Yellow 155	Colorant	30.0 - 40.0
Styrene-Acrylic Copolymer Dispersant	Dispersant	8.0 - 15.0
Defoamer	Process Aid	0.2 - 0.5
pH Adjuster (e.g., AMP-95)	Stabilizer	0.5 - 1.0
Deionized Water	Vehicle	To 100

#### Experimental Protocol:

- Premix Preparation:

1. Charge the deionized water, dispersant, and pH adjuster into a stainless-steel dispersing vessel.
2. Begin agitation with a high-speed disperser (e.g., Cowles blade) at a low speed (500-800 rpm).
3. Slowly add the **Pigment Yellow 155** powder to the vortex to avoid clumping.
4. Add the defoamer.
5. Once all pigment is added, increase the disperser speed to 1500-2000 rpm to form a homogeneous premix.<sup>[8]</sup> Disperse for 20-30 minutes. The blade tip speed should be approximately 18-25 m/s.

- Milling (De-agglomeration):

1. Transfer the premix to a horizontal bead mill charged with 0.8-1.2 mm ceramic beads (e.g., Yttria-stabilized Zirconia).
2. Mill the dispersion at a suitable flow rate and agitator speed until the desired particle size and color strength are achieved. This may require multiple passes.

3. Monitor the dispersion fineness periodically using a Hegman gauge. The target is typically a reading of 6-7 Hegman ( $\leq 10\text{-}20\text{ }\mu\text{m}$ ).<sup>[8]</sup>
  4. Monitor the temperature of the mill base and use cooling jackets to maintain the temperature below 40°C.
- Let-down:
    1. The finished pigment concentrate can be let down with a suitable vehicle (e.g., acrylic emulsion, polyurethane dispersion), additional water, and additives (e.g., waxes, leveling agents) to produce the final ink with the target viscosity and solid content.

## Dispersion in Solvent-Based Industrial Coating

PY155 is suitable for solvent-based coatings due to its good solvent resistance.<sup>[7]</sup> A finishing treatment of the pigment with a high-boiling point alcohol can reduce the viscosity of the final dispersion.<sup>[4]</sup>

Table 3: Example Formulation for Solvent-Based PY155 Coating

Component	Function	Weight %
Pigment Yellow 155	Colorant	12.0
Polymeric Dispersant	Dispersant	2.0
Alkyd Resin (70% in SN)	Binder	26.0
Solvent Naphtha	Solvent	10.0
Let-down Varnish:		
Alkyd Resin (70% in SN)	Binder	26.4
Methoxypropyl Acetate	Co-solvent	20.0
Xylene	Solvent	3.6

This formulation is adapted from a patent example and may require optimization.<sup>[4]</sup>

Experimental Protocol:

- Premix Preparation:
  1. Charge the alkyd resin solution and solvent naphtha into a mixing vessel.
  2. Add the polymeric dispersant and mix until homogeneous.
  3. Under agitation with a high-speed disperser, slowly add the **Pigment Yellow 155**.
  4. Increase the disperser speed and mix for 30 minutes to create the mill base.
- Milling:
  1. Process the mill base using a bead mill or three-roll mill to achieve a fineness of grind of 7-8 Hegman ( $\leq 10\ \mu\text{m}$ ).
  2. Monitor dispersion quality through particle size analysis and gloss measurements of a dried film.
- Let-down:
  1. In a separate vessel, combine the mill base with the let-down varnish components.
  2. Mix at a lower speed until the coating is uniform.
  3. Adjust viscosity to application requirements using appropriate solvents.

## Dispersion in Polyolefin (LDPE) Masterbatch

PY155's high heat stability makes it an excellent choice for coloring plastics like HDPE and PP. [2] The goal in masterbatch production is to achieve a high concentration of well-dispersed pigment in a carrier resin.

Table 4: Example Formulation for PY155 LDPE Masterbatch

Component	Function	Weight %
Pigment Yellow 155	Colorant	30.0
LDPE Carrier Resin (MFI 20-40)	Carrier	68.0
Zinc Stearate / Wax	Processing Aid / Dispersant	2.0

#### Experimental Protocol:

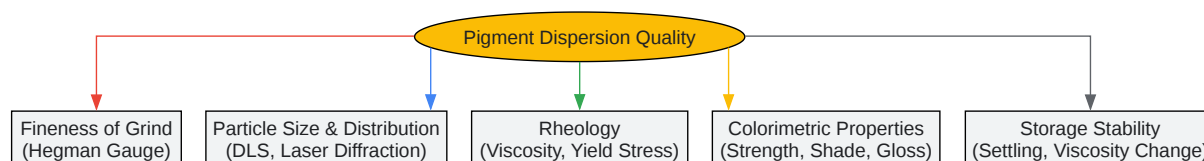
- Pre-blending:
  1. Thoroughly mix the **Pigment Yellow 155** powder, LDPE carrier resin powder/pellets, and processing aid in a high-speed mixer (e.g., Henschel mixer).
  2. Mix for 5-10 minutes until a homogeneous dry blend is obtained.
- Melt Compounding:
  1. Feed the dry blend into a twin-screw extruder.
  2. The extruder temperature profile should be set to gradually melt the polymer and incorporate the pigment. A typical profile for LDPE might be: 140°C - 160°C - 170°C - 175°C - 170°C (from feed zone to die).
  3. The screw design should provide sufficient shear to break down pigment agglomerates without degrading the polymer or pigment.
  4. The molten, colored polymer strand exiting the die is cooled in a water bath.
- Pelletizing:
  1. The cooled strand is dried and fed into a pelletizer to produce the final masterbatch granules.
- Quality Control:



1. The masterbatch is typically tested by injection molding a plaque at a specific let-down ratio (e.g., 1% masterbatch in natural HDPE) and evaluating color strength, shade, and dispersion quality (absence of specks).

## Characterization Protocols

Proper characterization is essential to quantify the quality of the dispersion.



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Figure 3: Key parameters for characterizing dispersion quality.

### Protocol: Fineness of Grind (Hegman Gauge)

This method provides a quick assessment of the largest particles or agglomerates in a liquid dispersion, conforming to standards like ASTM D1210.

- Apparatus: A Hegman gauge (grindometer) with a calibrated channel (e.g., 0-100  $\mu\text{m}$ ) and a flat scraper.
- Procedure:
  1. Place the clean gauge on a flat, non-slip surface.
  2. Apply a small amount of the dispersion sample to the deep end of the channel.
  3. Hold the scraper firmly with both hands and place it behind the sample.
  4. Draw the scraper down the length of the gauge at a steady rate, applying firm pressure. This should take about 3 seconds.

5. Immediately view the drawdown at a shallow angle to the light source.
6. Identify the point on the scale where a significant number of coarse particles or scratches first appear.
7. Record the reading in Hegman units or microns. Perform the test in triplicate and average the results.

## Protocol: Particle Size Distribution (Dynamic Light Scattering - DLS)

DLS is suitable for measuring the size of sub-micron particles, which is typical for well-dispersed pigments.

- Apparatus: Dynamic Light Scattering instrument.
- Procedure:
  1. Prepare a dilute sample of the dispersion by adding a small amount of the concentrate to filtered deionized water or a suitable solvent. The concentration must be within the instrument's operating range to avoid multiple scattering effects.
  2. Ensure the sample is well-mixed (e.g., by gentle inversion or brief ultrasonication).
  3. Transfer the diluted sample to a clean cuvette.
  4. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
  5. Perform the measurement according to the instrument's software instructions. The software will generate an autocorrelation function and calculate the particle size distribution (e.g., Z-average diameter and Polydispersity Index, PDI).
  6. A narrow distribution and a low PDI (<0.3) generally indicate a good, stable dispersion.

## Protocol: Rheological Measurement

Rheology provides insight into the flow behavior of the dispersion and its stability against settling.

- Apparatus: A controlled stress or controlled rate rheometer with appropriate geometry (e.g., cone-and-plate or parallel-plate).
- Procedure (Flow Curve):
  1. Place the sample onto the rheometer's lower plate and set the measurement gap.
  2. Allow the sample to equilibrate for a set time (e.g., 2 minutes).
  3. Perform a shear rate sweep, for example, from  $0.1 \text{ s}^{-1}$  to  $1000 \text{ s}^{-1}$ .
  4. Plot the resulting viscosity vs. shear rate. A well-dispersed system often exhibits shear-thinning behavior. Comparing curves before and after storage can indicate stability.
- Procedure (Oscillatory Test):
  1. Perform a strain sweep to determine the linear viscoelastic region (LVR).
  2. Conduct a frequency sweep within the LVR to measure the storage modulus ( $G'$ ) and loss modulus ( $G''$ ).
  3. For a stable, well-structured dispersion,  $G'$  is often greater than  $G''$  at low frequencies, indicating a gel-like structure that prevents settling.

## Summary of Performance Data

The following table summarizes the expected performance characteristics of well-dispersed **Pigment Yellow 155** in various applications.

Table 5: Performance Characteristics of PY155 Dispersions

Application Medium	Key Performance Metrics	Typical Target Values	Source(s)
Water-Based Ink	Fineness of Grind (Hegman)	6 - 7	<a href="#">[8]</a>
Particle Size (D50)	150 - 300 nm	<a href="#">[9]</a>	
Viscosity (at print)	20 - 40 s (Zahn Cup #2)	<a href="#">[10]</a>	
Gloss (60°)	> 50 GU	<a href="#">[11]</a>	
Solvent-Based Coating	Fineness of Grind (Hegman)	7 - 8	<a href="#">[4]</a>
Viscosity	Shear-thinning behavior	<a href="#">[4]</a>	
Color Strength	100 ± 5% vs. Standard		
Stability (4 weeks @ 50°C)	No significant settling or viscosity change	-	
Plastic Masterbatch	Dispersion Quality (Film Note)	No specks or streaks	-
Heat Stability (ΔE)	< 2.0 at 260°C for 5 min		
Color Strength	100 ± 5% vs. Standard	<a href="#">[5]</a>	
Filter Pressure Value (FPV)	Low (for fiber applications)	<a href="#">[5]</a>	

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